

Application Notes and Protocols for CO2 Capture Using Aqueous Aminoethoxyethanol (AEE)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminoethoxyethanol*

Cat. No.: *B8391809*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions of 2-(2-aminoethoxy)ethanol (AEE), also known as diethylene glycol amine (DGA), are promising solvents for post-combustion CO2 capture due to their high absorption capacity and favorable reaction kinetics. This document provides detailed experimental protocols for evaluating the CO2 capture performance of aqueous AEE solutions, including absorption and desorption processes. The protocols are intended for researchers and scientists in the field of carbon capture and utilization.

Data Presentation

The following tables summarize key quantitative data related to the performance of aqueous AEE solutions for CO2 capture.

Table 1: CO2 Absorption and Desorption Parameters

Parameter	Value	Conditions	Reference
Absorption Temperature	40 °C	Continuous cycles in packed columns	[1]
Desorption Temperature	110 °C	Continuous cycles in packed columns	[1][2]
CO2 Capture Efficiency	~88% (fresh solution)	Direct air capture, room temperature and pressure	[2][3]
Regenerated Solution Efficiency	Decreases to ~69% after 5 cycles	Direct air capture, regeneration at 110 °C	[3]
Regenerated Solution Efficiency with WO3 catalyst	Maintained at ~85% after 5 cycles	Direct air capture, regeneration at 110 °C	[2]

Table 2: CO2 Loading Capacity

AEE Concentration	CO2 Loading (mol CO2 / mol AEE)	Temperature (°C)	Pressure	Reference
30 wt%	Not explicitly stated, but compared to MEA	40	15 kPa CO2	[4]
Varies (e.g., 20% in blends)	Biphasic solvent shows 60% higher capacity than MEA	Not specified	Not specified	[5][6]

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Capacity

This protocol outlines the procedure for measuring the maximum amount of CO₂ that can be absorbed by an aqueous AEE solution.

Materials:

- Aqueous solution of 2-(2-aminoethoxy)ethanol (AEE) of desired concentration (e.g., 30 wt%)
- Pure CO₂ gas
- Airtight flask equipped with an electronic pressure gauge and a magnetic stirrer
- Balance (accuracy ± 0.1 mg)

Procedure:

- Place a known amount (e.g., 0.045 mol) of the aqueous AEE solution into the airtight flask.
- Introduce a known excess amount of pure CO₂ into the flask (approximately a 2:1 molar ratio with respect to the amine).[1]
- Start the magnetic stirrer to ensure good gas-liquid mixing.
- Monitor the decrease in pressure inside the flask over time using the electronic pressure gauge.
- The experiment is complete when the pressure inside the flask remains constant, indicating that the solution is saturated with CO₂.[1]
- Carefully weigh the flask to determine the mass of CO₂ absorbed.
- Calculate the CO₂ loading capacity as moles of CO₂ absorbed per mole of AEE in the solution.

Protocol 2: CO₂ Absorption and Desorption Cycling

This protocol describes a continuous process for evaluating the cyclic performance of aqueous AEE solutions.

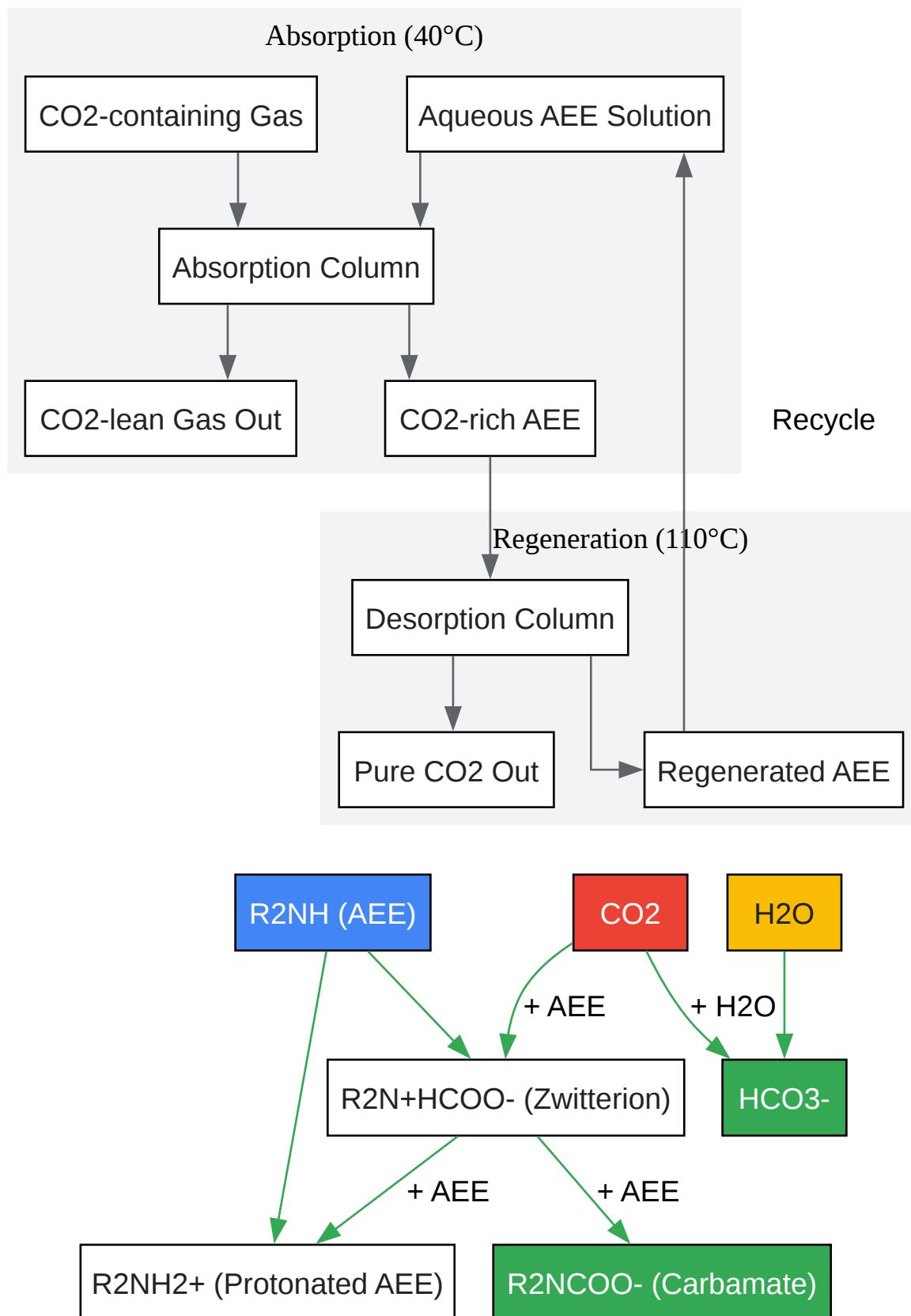
Materials and Equipment:

- Aqueous AEE solution
- Gas mixture with a known CO₂ concentration (e.g., 15% in air)[1]
- Packed absorption column
- Packed desorption (stripper) column
- Heaters for the desorption column
- Pumps for circulating the amine solution
- Gas flow meters and analyzers

Procedure:

Absorption:

- Heat the aqueous AEE solution to the desired absorption temperature (e.g., 40 °C).[1]
- Pump the AEE solution to the top of the absorption column.
- Introduce the CO₂-containing gas mixture into the bottom of the absorption column.
- Allow the gas and liquid to come into contact in a counter-current flow.
- Collect the CO₂-rich amine solution from the bottom of the absorption column.
- Analyze the CO₂ concentration in the outlet gas stream to determine the capture efficiency.


Desorption (Regeneration):

- Pump the CO₂-rich amine solution to the top of the desorption column.
- Heat the desorption column to the desired regeneration temperature (e.g., 110 °C) to release the captured CO₂.[1][2]
- The regenerated (CO₂-lean) amine solution is collected from the bottom of the desorption column.

- The released CO₂ can be collected from the top of the desorption column.
- The regenerated AEE solution can be cooled and recirculated back to the absorption column for subsequent cycles.
- Repeat the absorption-desorption cycles to evaluate the long-term stability and performance of the solvent.^[2]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Direct CO₂ Air Capture with aqueous 2-(ethylamino)ethanol and 2-(2-aminoethoxy)ethanol: ¹³C NMR speciation of the absorbed solutions and study of the sorbent regeneration improved by a transition metal oxide catalyst [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. Biphasic behaviors and regeneration energy of a 2-(diethylamino)-ethanol and 2-((2-aminoethyl)amino) ethanol blend for CO₂ capture - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CO₂ Capture Using Aqueous Aminoethoxyethanol (AEE)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8391809#experimental-protocol-for-co2-capture-using-aqueous-aminoethoxyethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com